molecular formula C31H26BrF3N2O2 B13378282 2-amino-3-benzoyl-4-(4-bromophenyl)-7,7-dimethyl-1-[2-(trifluoromethyl)phenyl]-6,8-dihydro-4H-quinolin-5-one

2-amino-3-benzoyl-4-(4-bromophenyl)-7,7-dimethyl-1-[2-(trifluoromethyl)phenyl]-6,8-dihydro-4H-quinolin-5-one

Cat. No.: B13378282
M. Wt: 595.4 g/mol
InChI Key: KILWLBGDVCTFHB-KEUFIXABSA-N
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Description

2-amino-3-benzoyl-4-(4-bromophenyl)-7,7-dimethyl-1-[2-(trifluoromethyl)phenyl]-6,8-dihydro-4H-quinolin-5-one is a complex organic compound with a quinoline core structure

Properties

Molecular Formula

C31H26BrF3N2O2

Molecular Weight

595.4 g/mol

IUPAC Name

(3E)-4-(4-bromophenyl)-3-[hydroxy(phenyl)methylidene]-2-imino-7,7-dimethyl-1-[2-(trifluoromethyl)phenyl]-6,8-dihydro-4H-quinolin-5-one

InChI

InChI=1S/C31H26BrF3N2O2/c1-30(2)16-23-26(24(38)17-30)25(18-12-14-20(32)15-13-18)27(28(39)19-8-4-3-5-9-19)29(36)37(23)22-11-7-6-10-21(22)31(33,34)35/h3-15,25,36,39H,16-17H2,1-2H3/b28-27+,36-29?

InChI Key

KILWLBGDVCTFHB-KEUFIXABSA-N

Isomeric SMILES

CC1(CC2=C(C(/C(=C(/C3=CC=CC=C3)\O)/C(=N)N2C4=CC=CC=C4C(F)(F)F)C5=CC=C(C=C5)Br)C(=O)C1)C

Canonical SMILES

CC1(CC2=C(C(C(=C(C3=CC=CC=C3)O)C(=N)N2C4=CC=CC=C4C(F)(F)F)C5=CC=C(C=C5)Br)C(=O)C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-benzoyl-4-(4-bromophenyl)-7,7-dimethyl-1-[2-(trifluoromethyl)phenyl]-6,8-dihydro-4H-quinolin-5-one typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-benzoyl-4-(4-bromophenyl)-7,7-dimethyl-1-[2-(trifluoromethyl)phenyl]-6,8-dihydro-4H-quinolin-5-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxide derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-amino-3-benzoyl-4-(4-bromophenyl)-7,7-dimethyl-1-[2-(trifluoromethyl)phenyl]-6,8-dihydro-4H-quinolin-5-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action for 2-amino-3-benzoyl-4-(4-bromophenyl)-7,7-dimethyl-1-[2-(trifluoromethyl)phenyl]-6,8-dihydro-4H-quinolin-5-one involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-amino-3-benzoyl-4-phenylquinoline: Lacks the bromine and trifluoromethyl groups.

    4-(4-bromophenyl)-7,7-dimethyl-1-[2-(trifluoromethyl)phenyl]-quinolin-5-one: Lacks the amino and benzoyl groups.

Uniqueness

The presence of the bromine and trifluoromethyl groups in 2-amino-3-benzoyl-4-(4-bromophenyl)-7,7-dimethyl-1-[2-(trifluoromethyl)phenyl]-6,8-dihydro-4H-quinolin-5-one imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. These features make it distinct from other similar compounds and may enhance its utility in various applications.

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